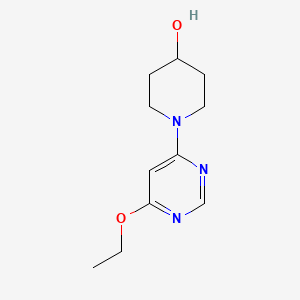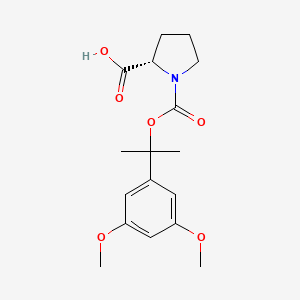
Azanide;hydrogen carbonate;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;hydrogen carbonate;platinum(2+) is a complex compound that consists of azanide (NH₂⁻), hydrogen carbonate (HCO₃⁻), and platinum in the +2 oxidation state (Pt²⁺)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanide;hydrogen carbonate;platinum(2+) typically involves the reaction of platinum(II) salts with azanide and hydrogen carbonate sources. One common method is to dissolve platinum(II) chloride (PtCl₂) in water, followed by the addition of sodium azanide (NaNH₂) and sodium hydrogen carbonate (NaHCO₃). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of azanide;hydrogen carbonate;platinum(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;hydrogen carbonate;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands such as azanide and hydrogen carbonate can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal. Substitution reactions can result in the formation of new platinum complexes with different ligands.
Applications De Recherche Scientifique
Azanide;hydrogen carbonate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which azanide;hydrogen carbonate;platinum(2+) exerts its effects involves the interaction of the platinum center with various molecular targets. In catalysis, the platinum center facilitates the activation of substrates, leading to the formation of reaction intermediates and products. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death or other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(II) chloride (PtCl₂): A common platinum(II) compound used in various chemical reactions.
Sodium azanide (NaNH₂): A source of azanide ions used in organic synthesis.
Sodium hydrogen carbonate (NaHCO₃): A common reagent used in acid-base reactions.
Uniqueness
Azanide;hydrogen carbonate;platinum(2+) is unique due to the combination of azanide, hydrogen carbonate, and platinum(2+) in a single compound. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, materials science, and medicine.
Propriétés
Formule moléculaire |
CH9N4O3Pt-3 |
|---|---|
Poids moléculaire |
320.19 g/mol |
Nom IUPAC |
azanide;hydrogen carbonate;platinum(2+) |
InChI |
InChI=1S/CH2O3.4H2N.Pt/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H2;/q;4*-1;+2/p-1 |
Clé InChI |
RIQJBJYXZPMIAW-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


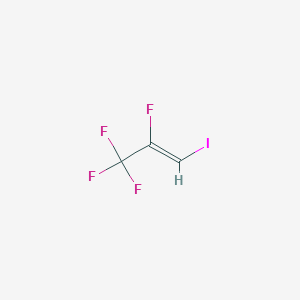
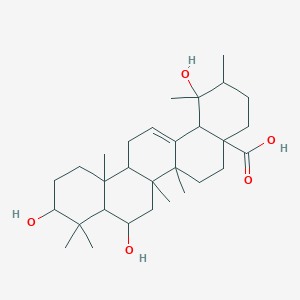
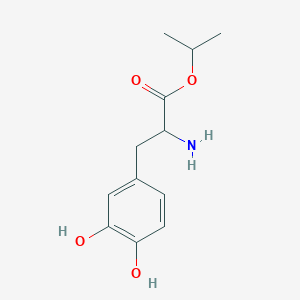
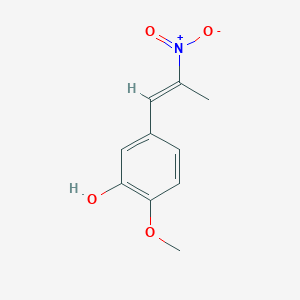

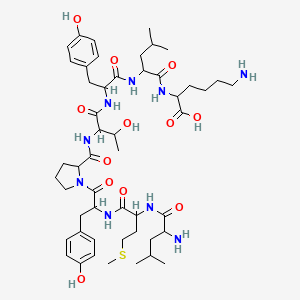
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
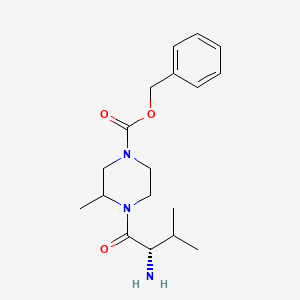
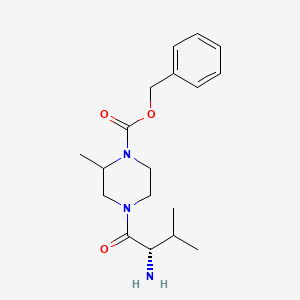
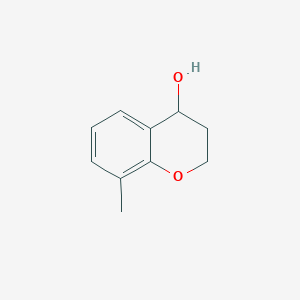
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
